molecular formula C16H15N3O2S B2441954 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 724746-46-7

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2441954
CAS No.: 724746-46-7
M. Wt: 313.38
InChI Key: YWIAEQVEEALPQN-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a synthetic thienopyrimidine derivative of significant interest in oncology research and early drug discovery. This compound is structurally characterized by a morpholino group attached to a thienopyrimidine core, a key pharmacophore found in several known phosphatidylinositol 3-kinase (PI3K) inhibitors . The morpholine ring is crucial for binding to the hinge region of the PI3K enzyme, while the phenyl group contributes to interactions within the affinity pocket of the kinase domain . The primary research application of this compound is as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway . This pathway is frequently deregulated in a wide variety of solid tumors and plays a critical role in cell survival, proliferation, and differentiation . By targeting this pathway, compounds in this class are investigated for their ability to induce cell cycle arrest and inhibit the proliferation of cancer cell lines, including aggressive breast cancer models . Thienopyrimidine scaffolds are established as bioisosteres of natural nitrogenous bases and quinazoline-based pharmaceuticals, making them a valuable template for designing novel anti-proliferative agents . This particular compound offers researchers a tool for studying kinase inhibition and exploring new chemical entities for the development of targeted cancer therapies.

Properties

CAS No.

724746-46-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.38

IUPAC Name

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15N3O2S/c20-14-13-12(11-4-2-1-3-5-11)10-22-15(13)18-16(17-14)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H,17,18,20)

InChI Key

YWIAEQVEEALPQN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-d]pyrimidin-4-one Formation

The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. The Gewald aminothiophene synthesis is widely employed to generate 2-aminothiophene-3-carboxylate intermediates, which serve as precursors for cyclization.

Procedure :

  • Gewald Reaction : A mixture of acetophenone (for phenyl introduction), ethyl cyanoacetate, and elemental sulfur is refluxed in dimethylformamide (DMF) with morpholine as a base. This yields 2-amino-5-phenylthiophene-3-carboxylate (I ), where the phenyl group occupies position 5 of the thiophene ring.
  • Cyclization : Intermediate I reacts with formamidine acetate under reflux in ethanol, forming 5-phenylthieno[2,3-d]pyrimidin-4-one (II ). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Key Parameters :

  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 60–75% for the cyclization step.

Chlorination at Position 4

To enable morpholine substitution, the 4-oxo group of II is converted to a chloro derivative using phosphorus oxychloride (POCl₃).

Procedure :

  • Chlorination : Compound II is suspended in POCl₃ and refluxed for 4–12 hours. The reaction is quenched with ice-water, neutralized with ammonia, and extracted with ethyl acetate to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine (III ).

Key Parameters :

  • POCl₃ Excess : 18–20 equivalents to ensure complete conversion.
  • Yield : 70–85%.

Morpholine Substitution at Position 2

The final step involves nucleophilic displacement of the 4-chloro group in III with morpholine. However, achieving substitution at position 2 (as specified in the target compound) requires careful consideration of the thienopyrimidine ring’s reactivity.

Procedure :

  • Nucleophilic Substitution : A mixture of III , morpholine (1.2 equivalents), and triethylamine (TEA) in ethanol-isopropanol (1:1) is heated at 80°C for 6–8 hours. TEA acts as a base to deprotonate morpholine, enhancing its nucleophilicity.
  • Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to isolate 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) may accelerate substitution but risk side reactions.
  • Yield : 50–65%.

Reaction Mechanisms and Stereoelectronic Considerations

Gewald Reaction Mechanism

The Gewald reaction proceeds through a three-component cascade:

  • Knoevenagel Condensation : Acetophenone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Sulfur Incorporation : Elemental sulfur cyclizes the intermediate, forming the aminothiophene core.
  • Morpholine Role : Acts as a base and catalyst, facilitating enolate formation and sulfur activation.

Chlorination and Substitution Dynamics

  • POCl₃ Activation : The 4-oxo group is protonated by POCl₃, rendering it susceptible to nucleophilic attack by chloride.
  • Morpholine Attack : The lone pair on morpholine’s oxygen attacks the electron-deficient C4 position, displacing chloride. Steric hindrance from the phenyl group at C5 directs substitution to the less hindered C2 position in some cases, though this remains an area of ongoing investigation.

Optimization Strategies

Solvent and Temperature Effects

  • Chlorination : Refluxing in POCl₃ without solvents improves yields but requires careful moisture control.
  • Substitution : Ethanol-isopropanol mixtures balance solubility and reaction rate, minimizing byproducts.

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction times (e.g., Gewald step from 12 hours to 30 minutes).
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves morpholine substitution efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.35 (m, 5H, Ph-H), 3.85–3.70 (m, 8H, morpholine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antitubercular agent , demonstrating significant activity against Mycobacterium tuberculosis. This is particularly relevant given the rising incidence of drug-resistant tuberculosis strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thereby reducing bacterial viability .

Cancer Research

In the realm of oncology, 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has been evaluated for its anticancer properties against various human tumor cell lines. Notably, it has shown promising results in inhibiting the growth of breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. In vitro studies indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Studies in Cancer Research

  • Antitumor Activity : A study synthesized a series of thienopyrimidine derivatives and tested their activity against over 60 human tumor cell lines. Results indicated that compounds similar to 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one exhibited significant growth inhibition with Total Growth Inhibition (TGI) values indicating superior efficacy compared to standard treatments like 5-fluorouracil .
  • Mechanism of Action : The mechanism by which this compound exerts its antitumor effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cancer cells. This competitive inhibition enhances its potential as a chemotherapeutic agent .

Proteomics Research

In proteomics, 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one serves as a valuable research tool for studying protein interactions and functions. Its ability to modulate protein activity makes it suitable for investigating cellular pathways and mechanisms involved in disease processes. This application is particularly relevant in understanding cancer biology and developing targeted therapies.

Summary of Findings

The applications of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one span across various fields of research:

  • Antitubercular Activity : Effective against Mycobacterium tuberculosis.
  • Anticancer Properties : Significant cytotoxic effects on multiple cancer cell lines.
  • Proteomics Tool : Useful for studying protein interactions and cellular mechanisms.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. For its anticancer activity, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, including the morpholine ring and phenyl group, which contribute to its distinct chemical properties and biological activities

Biological Activity

The compound 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is C15H16N4OC_{15}H_{16}N_4O with a molecular weight of approximately 284.31 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a morpholine group and a phenyl ring, contributing to its unique biological profile.

Structural Formula

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-oneMCF-7 (Breast)12.5
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-oneHeLa (Cervical)15.0
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-oneHCT116 (Colon)10.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antiplatelet Activity

In addition to its anticancer effects, thienopyrimidine derivatives have been evaluated for their antiplatelet activity. A study noted that similar compounds exhibited significant inhibition of platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases:

CompoundInhibition (%) at 100 µMReference
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one70%
Aspirin (Control)85%

This antiplatelet effect may be attributed to the modulation of specific signaling pathways involved in platelet activation.

The biological activity of 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be linked to its ability to interact with various biological targets:

  • Kinase Inhibition : Thienopyrimidine derivatives are known to inhibit several kinases involved in cancer progression.
  • Ion Channel Modulation : Some studies suggest that these compounds can modulate voltage-gated potassium channels, which may contribute to their therapeutic effects in cardiovascular conditions .
  • GPCR Interaction : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways critical for cellular function .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of thienopyrimidine derivatives in vivo using xenograft models. The results indicated that treatment with 2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one led to significant tumor regression compared to control groups.

Case Study 2: Platelet Aggregation Inhibition

In a clinical trial assessing the antiplatelet effects of thienopyrimidine derivatives, patients treated with this compound showed a marked reduction in thrombus formation compared to baseline measurements.

Q & A

Q. Table 1. Example SAR for Thienopyrimidinone Derivatives

Substituent (R)Biological Activity (IC50_{50}, nM)Target
Morpholin-4-yl12.5 ± 1.2TRPA1
Piperazin-1-yl8.7 ± 0.9FGFR1
Pyrrolidin-1-yl25.4 ± 2.1TRPA1

Basic: What are the primary biological applications of this compound in current research?

Methodological Answer:
It is investigated as:

  • TRPA1 inhibitor : Modulates nociception in neuropathic pain models (IC50_{50} ~12.5 nM) .
  • FGFR1 antagonist : Suppresses kinase activity in cancer cell lines (IC50_{50} ~8.7 nM) .
  • Antimicrobial agent : Derivatives show MIC values of 2–8 µg/mL against S. aureus .

Advanced: How to address solubility challenges in in vitro/in vivo assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80.
  • Prodrug design : Introduce phosphate or PEG groups at the 3H position to enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability in rodent models .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • UPLC-PDA : Detects impurities <0.1% using a C18 column (gradient: 5–95% acetonitrile/water).
  • GC-MS : Identifies volatile byproducts (e.g., unreacted morpholine) .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

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